molecular formula C21H22N2O3 B2651585 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946344-34-9

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2651585
CAS No.: 946344-34-9
M. Wt: 350.418
InChI Key: DPCGYCBGGMGPIL-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a p-tolyl-substituted isoxazole moiety via a methylene bridge. This specific molecular architecture, which incorporates an isopropoxy substituent, suggests potential for interesting biochemical properties and makes it a candidate for various investigative applications. Compounds with structural similarities, particularly those containing the isoxazole scaffold, are of significant interest in medicinal chemistry and pharmacology research. For instance, related isoxazole derivatives have been identified as potent and selective inhibitors of biological targets such as the 5-hydroxytryptamine receptor (5-HTR1D), which is being explored in oncology research . Furthermore, the crystallographic and molecular interaction studies of analogous benzamide-isoxazole compounds provide a foundation for understanding the structural conformation and hydrogen-bonding capabilities of this chemical class . Researchers may find this compound valuable as a building block in synthetic chemistry, a candidate for high-throughput screening libraries, or a lead compound for developing novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGYCBGGMGPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, )

  • Structure : Benzamide linked to a thiadiazole-isoxazole system.
  • Key Differences : Replaces the 4-isopropoxy group with an unsubstituted benzamide and introduces a thiadiazole ring.
  • Physicochemical Properties :
    • Melting point: 160°C
    • IR (C=O stretch): 1606 cm⁻¹
    • NMR: Aromatic protons at δ 7.36–7.72 ppm (DMSO-d6).
  • Implications : The thiadiazole ring may enhance π-stacking interactions, while the lack of a solubilizing group (e.g., isopropoxy) could reduce bioavailability compared to the target compound .

4-(((5-(3-Chlorophenyl)-Isoxazol-3-yl)-Formylamino)-Methyl)-Benzamide ()

  • Structure: Benzamide with a formylamino-methyl linker to a 3-chlorophenyl-isoxazole.
  • Key Differences: Uses a 3-chlorophenyl substituent (electron-withdrawing) instead of p-tolyl (electron-donating) and a formylamino linker instead of a methylene bridge.
  • Biological Activity : Exhibits anti-Mycobacterium tuberculosis activity, highlighting the role of the benzamide-isoxazole scaffold in targeting microbial enzymes .

Benzamide Derivatives with Varied Substituents

4-(N,N-Dimethylsulfamoyl)-N-((5-(p-Tolyl)Isoxazol-3-yl)Methyl)Benzamide ()

  • Structure : Differs from the target compound by replacing the 4-isopropoxy group with a dimethylsulfamoyl moiety.

N-((3-Hydroxy-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)(p-Tolyl)Methyl)Benzamide (Compound 6b, )

  • Structure: Incorporates a naphthoquinone-p-tolyl hybrid instead of an isoxazole.
  • Physicochemical Properties: Molecular weight: 441.47 g/mol NMR: Quinone protons at δ 6.85–8.20 ppm (DMSO-d6).

Heterocyclic Variants with Oxadiazole/Triazole Cores

LMM5 ()

  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Differences : Replaces isoxazole with 1,3,4-oxadiazole and adds a 4-methoxyphenyl group.
  • Biological Activity : Antifungal activity against Candida albicans, suggesting heterocycle choice (oxadiazole vs. isoxazole) modulates target specificity .

3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)Sulfonyl)-N-(5-(p-Tolyl)-4H-1,2,4-Triazol-3-yl)Benzamide ()

  • Structure : Triazole core with a piperidinylsulfonyl substituent.
  • Implications : The triazole’s hydrogen-bonding capacity and sulfonyl group may improve solubility but introduce steric hindrance compared to the isoxazole-based target compound .

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